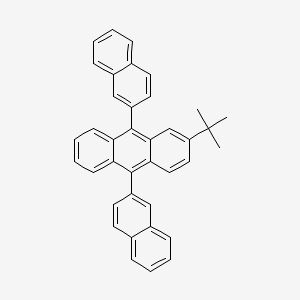

2-tert-Butyl-9,10-di(naphth-2-yl)anthracene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-tert-butyl-9,10-dinaphthalen-2-ylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H30/c1-38(2,3)31-20-21-34-35(24-31)37(30-19-17-26-11-5-7-13-28(26)23-30)33-15-9-8-14-32(33)36(34)29-18-16-25-10-4-6-12-27(25)22-29/h4-24H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBAJPWYDYFEBTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619612 | |

| Record name | 2-tert-Butyl-9,10-di(naphthalen-2-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274905-73-6 | |

| Record name | 2-tert-Butyl-9,10-di(naphthalen-2-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Tert-butyl-9,10-di(naphth-2-yl)anthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-tert-butyl-9,10-di(naphth-2-yl)anthracene (TBADN)

For Researchers, Scientists, and Organic Electronics Professionals

Abstract

This technical guide provides a comprehensive overview of 2-tert-butyl-9,10-di(naphth-2-yl)anthracene, commonly known as TBADN. As a key material in the field of organic electronics, TBADN has garnered significant attention for its application in Organic Light-Emitting Diodes (OLEDs), particularly as a highly efficient and stable blue-emitting host. This document delves into the fundamental properties, synthesis, photophysical and electrical characteristics, and device applications of TBADN. Detailed experimental insights, device architecture, performance metrics, and degradation pathways are discussed to provide a holistic understanding for researchers and professionals in materials science and device engineering.

Introduction: The Significance of TBADN in Organic Electronics

This compound (TBADN) is a polycyclic aromatic hydrocarbon that has established itself as a cornerstone material in the emissive layer of Organic Light-Emitting Diodes (OLEDs). Its molecular structure, featuring a bulky tert-butyl group on the anthracene core and two naphthyl substituents at the 9 and 10 positions, imparts a unique combination of thermal stability, morphological robustness, and desirable photophysical properties.

The anthracene core provides a high photoluminescence quantum yield, while the naphthyl groups contribute to a wide bandgap, making it an excellent host material for various dopants. The tert-butyl group enhances solubility and prevents intermolecular aggregation, which can otherwise lead to luminescence quenching. These characteristics make TBADN particularly suitable for producing efficient and long-lasting blue OLEDs, a critical component for full-color displays and white lighting applications. This guide will explore the synthesis, properties, and applications of TBADN, providing a detailed resource for its utilization in advanced electronic devices.

Physicochemical Properties of TBADN

A foundational understanding of the physical and chemical properties of TBADN is essential for its application in device fabrication.

| Property | Value |

| IUPAC Name | 2-tert-butyl-9,10-di(2-naphthyl)anthracene |

| Synonyms | TBADN, 2-tert-butyl-9,10-dinaphthalen-2-ylanthracene |

| CAS Number | 274905-73-6 |

| Molecular Formula | C₃₈H₃₀ |

| Molecular Weight | 486.65 g/mol |

| Appearance | Solid |

| Solubility | Soluble in common organic solvents such as chloroform, which is attributed to its twisted internal structure.[1] |

Synthesis and Purification of TBADN

The synthesis of 9,10-diarylanthracene derivatives like TBADN is commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prevalent method.[2][3][4][5] This approach offers a versatile and efficient route to forming the crucial carbon-carbon bonds between the anthracene core and the naphthyl substituents.

General Synthetic Approach: Suzuki-Miyaura Cross-Coupling

The synthesis typically involves the reaction of a dihaloanthracene derivative with an appropriate boronic acid in the presence of a palladium catalyst and a base. For TBADN, the starting materials would be a 2-tert-butyl-9,10-dihaloanthracene and naphthalene-2-boronic acid.

Caption: General workflow for the synthesis of TBADN via Suzuki-Miyaura cross-coupling.

Experimental Protocol (General)

-

Reactant Preparation: In a reaction flask, dissolve 2-tert-butyl-9,10-dibromoanthracene and a slight excess of naphthalene-2-boronic acid in a suitable degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Catalyst and Base Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, typically an aqueous solution of potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), to the reaction mixture.

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) with vigorous stirring for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

Work-up and Isolation: After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by column chromatography on silica gel followed by recrystallization from a suitable solvent to yield the pure this compound. For high-purity grades required for electronic applications, sublimation is often employed as a final purification step.[6]

Photophysical and Electronic Properties

The performance of TBADN in OLEDs is directly governed by its photophysical and electronic characteristics.

Absorption and Photoluminescence

TBADN exhibits strong absorption in the ultraviolet region and intense blue fluorescence. The absorption and photoluminescence (PL) spectra of TBADN in thin film and in a chloroform solution are presented below. The spectra in both states show similar absorption and emission bands, indicating that the fundamental photophysical properties are retained in the solid state.[1]

Note: Specific peak absorption and emission wavelengths, photoluminescence quantum yield (PLQY), and fluorescence lifetime for TBADN were not available in the consulted literature. However, for related 9,10-disubstituted anthracene derivatives, fluorescence lifetimes can range from nanoseconds to tens of nanoseconds. [7]

Frontier Molecular Orbitals (HOMO/LUMO) and Charge Transport

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels determine the charge injection and transport properties of a material. A material with balanced electron and hole injection and transport is considered to have a bipolar nature, which is advantageous for achieving a high recombination efficiency in the emissive layer of an OLED.

Note: Specific experimentally determined HOMO and LUMO energy levels, as well as quantitative electron and hole mobility values for TBADN, were not found in the reviewed literature. However, studies on the degradation of TBADN-based devices suggest it possesses a bipolar carrier transport nature. [8]

Application of TBADN in Organic Light-Emitting Diodes (OLEDs)

TBADN is a versatile material in OLEDs, functioning both as a host for fluorescent dopants and, in some cases, as the primary blue emitter. Its wide energy bandgap allows for efficient energy transfer to guest molecules, while its high thermal and morphological stability contributes to long device lifetimes.

Device Architecture and Fabrication

OLEDs are multilayered devices fabricated by depositing thin films of organic materials and metals onto a substrate. A typical device architecture incorporating TBADN is as follows:

Caption: A representative multilayer architecture of an OLED device utilizing TBADN in the emissive layer.

Fabrication is typically carried out in a high-vacuum environment using thermal evaporation to deposit the organic layers and metal electrodes sequentially onto a transparent conductive substrate like Indium Tin Oxide (ITO).

Performance of TBADN-based OLEDs

The performance of an OLED is evaluated based on several key metrics, including efficiency (current, power, and external quantum efficiency), brightness (luminance), color purity (CIE coordinates), and operational lifetime.

Case Study 1: High-Efficiency White OLED with a Mixed Host

In a study on long-lifetime white OLEDs, TBADN was used as part of a mixed host system in the emissive layer.[9][10]

-

Device Structure: ITO / 2-TNATA (60 nm) / NPB (15 nm) / Yellow EML: NPB:TBADN (1:1) + 1% Rubrene (30 nm) / Blue EML: TBADN + 2% DPAVBi (30 nm) / Alq₃ (20 nm) / LiF (1 nm) / Al (200 nm)

-

Performance Metrics:

This study demonstrated that incorporating TBADN in a mixed host structure effectively dispersed charge carriers, leading to a good charge balance and a significant improvement in device lifetime compared to devices with a pure host.[9][10]

Case Study 2: Blue Fluorescent OLED

TBADN has been utilized as a host material for blue fluorescent dopants. In one such configuration, the following performance was reported:

-

Device Configuration: A multilayer device with TBADN as the host and N-(naphthalen-1-yl)-9,10-di(naphthalen-2-yl)-N-phenylanthracen-2-amine (DN-2-NPAA) as the dopant.[8][11]

-

Performance Metrics:

These results highlight the effectiveness of TBADN as a host material for achieving efficient blue emission in OLEDs.

Stability and Degradation Mechanisms

The operational stability of OLEDs is a critical factor for their commercial viability. Degradation can occur through various intrinsic and extrinsic mechanisms. Studies specifically investigating the degradation of TBADN have revealed its robust nature.

In a comparative study, it was found that while the transport of holes in tris(8-quinolinolate)aluminum (Alq₃) leads to a degradation of its photoluminescence, a similar hole-only current in TBADN does not result in significant degradation.[8] This suggests that the radical cations of TBADN are more stable than those of Alq₃, contributing to the longer lifetime of TBADN-based devices. The primary degradation in blue fluorescent OLEDs is often associated with the formation of intermolecular species that can act as charge traps and non-emissive recombination centers.[2] The bulky tert-butyl group in TBADN helps to mitigate such intermolecular interactions, further enhancing its stability.

Conclusion and Future Outlook

This compound (TBADN) stands out as a highly effective and reliable material for organic light-emitting diodes. Its well-defined molecular structure provides a unique combination of high fluorescence efficiency, good thermal stability, and excellent morphological integrity. The demonstrated success of TBADN as a host material in both blue and white OLEDs underscores its versatility and importance in the field of organic electronics.

Future research directions may focus on the synthesis of novel TBADN derivatives with further optimized electronic properties to enhance charge transport and injection, thereby pushing the efficiency and lifetime of blue OLEDs even further. A deeper understanding of the degradation pathways, particularly at the molecular level, will also be crucial for designing next-generation materials with even greater stability. As the demand for high-performance displays and solid-state lighting continues to grow, materials like TBADN will undoubtedly play a pivotal role in advancing OLED technology.

References

-

AIP Publishing. (n.d.). Studies of the degradation mechanism of organic light-emitting diodes based on tris(8-quinolinolate)aluminum Alq and 2-tert-butyl-9,10-di(2-naphthyl)anthracene TBADN. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Molecular structure of TBADN and ADN. (b) UV-Vis absorption and PL.... Retrieved from [Link]

-

CORE. (n.d.). Long-lifetime, high-efficiency white organic light-emitting diodes with mixed host composing double emission layers. Retrieved from [Link]

-

ResearchGate. (n.d.). Electroluminescence degradation study of tris-(8-hydroxyquinoline)aluminum-based organic light emitting diode and influence of light | Request PDF. Retrieved from [Link]

-

AIP Publishing. (2006). Long-lifetime, high-efficiency white organic light-emitting diodes with mixed host composing double emission layers. Applied Physics Letters. Retrieved from [Link]

-

ACS Publications. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega. Retrieved from [Link]

-

ResearchGate. (n.d.). Non-symmetric 9,10-Di(2-naphthyl)anthracene derivatives as hosts and emitters for solution-processed blue fluorescent organic light emitting diodes | Request PDF. Retrieved from [Link]

-

Kyung Hee University. (2020). Non-symmetric 9,10-Di(2-naphthyl)anthracene derivatives as hosts and emitters for solution-processed blue fluorescent organic light emitting diodes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). trans-Stilbenoids with Extended Fluorescence Lifetimes for the Characterization of Amyloid Fibrils. PubMed Central. Retrieved from [Link]

-

LookChem. (n.d.). Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura crosscoupling reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene. PubMed. Retrieved from [Link]

Sources

- 1. Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura crosscoupling reaction - Lookchem [lookchem.com]

- 5. Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 9,10-Di(2-naphthyl)anthracene | 122648-99-1 | TCI Deutschland GmbH [tcichemicals.com]

- 7. oled-info.com [oled-info.com]

- 8. researchgate.net [researchgate.net]

- 9. Management of charge and exciton for high-performance and long-lifetime blue OLEDs [sciexplor.com]

- 10. Control of photoluminescence quantum yield and long-lived triplet emission lifetime in organic alloys - PMC [pmc.ncbi.nlm.nih.gov]

- 11. khu.elsevierpure.com [khu.elsevierpure.com]

A Technical Guide to 2-tert-butyl-9,10-di(naphth-2-yl)anthracene (TBADN): Molecular Architecture, Properties, and Applications

Prepared for: Researchers, Scientists, and Materials Development Professionals

Executive Summary

2-tert-butyl-9,10-di(naphth-2-yl)anthracene, commonly abbreviated as TBADN, is a high-performance organic semiconductor belonging to the class of anthracene derivatives. Its molecular structure is meticulously designed to achieve superior thermal stability, morphological integrity, and specific photophysical properties essential for advanced electronic applications. Primarily, TBADN functions as a highly efficient host material in the emissive layer of Organic Light-Emitting Diodes (OLEDs), particularly for blue-light-emitting dopants. This guide provides an in-depth analysis of TBADN's molecular structure, the causal relationships between its architecture and its functional properties, detailed synthesis protocols, and its critical role in the fabrication of high-performance OLED devices.

Introduction: The Significance of Anthracene Derivatives in Organic Electronics

Anthracene, a polycyclic aromatic hydrocarbon, constitutes a fundamental building block for a vast array of functional organic materials. Its rigid, planar structure and inherent blue fluorescence make it an attractive core for designing molecules for optoelectronic applications. Anthracene derivatives are pivotal in the advancement of OLED technology, serving as emitters, hosts, and charge-transporting materials.[1]

The performance of an OLED device—measured by its efficiency, color purity, and operational lifetime—is intrinsically linked to the molecular design of the materials used in its emissive layer. An ideal host material must possess a wide energy bandgap to effectively confine excitons on the dopant (guest) molecule, high thermal stability to withstand operational temperatures, and good morphological stability to prevent crystallization and ensure device longevity.[2]

TBADN has emerged as a significant material that fulfills these requirements. Its unique structure, featuring bulky substituents on the anthracene core, exemplifies a sophisticated molecular engineering approach to overcome common failure mechanisms in organic electronic devices, such as aggregation-caused quenching and thermal degradation. While this guide is tailored for a broad scientific audience, its focus remains on the material science and electronic applications of TBADN, which are its principal areas of utility.

Molecular Architecture and Physicochemical Rationale

The chemical structure of TBADN consists of a central anthracene core functionalized with a tert-butyl group at the 2-position and two 2-naphthyl groups at the 9 and 10-positions.[3][4] Each of these substituents plays a crucial role in defining the overall properties of the molecule.

-

The Anthracene Core: This is the primary chromophore responsible for the molecule's fundamental electronic and photoluminescent properties. The extended π-conjugated system of anthracene allows for efficient absorption and emission of light, typically in the blue region of the spectrum.

-

The 9,10-Di(naphth-2-yl) Substituents: The covalent bonding of two bulky naphthyl groups at the 9 and 10 positions of the anthracene backbone is a key design feature. This substitution induces significant steric hindrance, forcing the naphthyl rings to twist out of plane with the anthracene core.[5] This twisted conformation is critical as it effectively disrupts intermolecular π-π stacking. By preventing molecules from packing closely together in the solid state, it mitigates the formation of non-emissive aggregates and excimers, thus preserving high luminescence efficiency in thin films.[5] This structural feature is also instrumental in enhancing the material's morphological stability and glass-forming ability.[2]

-

The 2-tert-butyl Group: The addition of a tert-butyl group, another sterically demanding substituent, serves multiple purposes. It further disrupts molecular packing and enhances the amorphous nature of TBADN films. This group also improves the solubility of the molecule in common organic solvents, which is advantageous for certain device fabrication processes. Electronically, this alkyl group can subtly modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule.[6][7]

The collective effect of these substitutions is a molecule with a stable, amorphous morphology, high thermal stability, and a wide energy gap, making it an exemplary host material for emissive dopants.[2]

Synthesis and Purification Protocol

The synthesis of high-purity TBADN is paramount for its use in OLEDs, as even trace impurities can act as quenching sites or charge traps, severely degrading device performance. A common synthetic route involves a Suzuki cross-coupling reaction.[8]

Illustrative Synthesis Workflow

A typical synthesis involves the coupling of a dihalogenated anthracene precursor with a naphthylboronic acid derivative, catalyzed by a palladium complex.

Caption: Synthesis and purification workflow for OLED-grade TBADN.

Step-by-Step Synthesis Methodology

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting.

-

Reaction Setup: To a three-neck round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add 2-tert-butyl-9,10-dibromoanthracene (1.0 eq), naphthalene-2-boronic acid (2.2 eq), and potassium carbonate (4.0 eq).

-

Solvent and Catalyst Addition: Add a 3:1 mixture of toluene and water as the solvent. Degas the mixture by bubbling nitrogen through it for 30 minutes. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, ~0.05 eq).

-

Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) and maintain vigorous stirring for 24-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Add deionized water and ethyl acetate. Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel.

-

Final Purification: For OLED applications, the material must undergo final purification by temperature gradient sublimation under high vacuum to remove any residual solvent and organic impurities. This step is critical for achieving high device efficiency and stability.

Key Performance Characteristics

The functional properties of TBADN are summarized below. These characteristics are essential for modeling and fabricating efficient organic electronic devices.

| Property | Typical Value | Significance |

| Molecular Formula | C₃₈H₃₀[3] | Defines the elemental composition and molecular weight. |

| Appearance | White to light-yellow powder | Indicates purity. |

| Melting Point | ~275-280 °C | High melting point suggests good thermal stability. |

| Photoluminescence (PL) max | ~415-430 nm (in solution) | Corresponds to its intrinsic blue emission. |

| HOMO Energy Level | ~ -5.7 to -5.9 eV | Determines the energy barrier for hole injection.[9] |

| LUMO Energy Level | ~ -2.5 to -2.7 eV | Determines the energy barrier for electron injection.[9] |

| Energy Gap (HOMO-LUMO) | ~ 3.2 eV | A wide gap is crucial for hosting lower-energy dopants.[2] |

| Thermal Decomposition (Td) | > 350 °C (5% weight loss) | High thermal stability is essential for device lifetime. |

Note: Exact values can vary slightly depending on the measurement technique and purity of the material.

Application in OLED Devices

The primary application of TBADN is as a host material within the Emissive Layer (EML) of an OLED. Its wide energy gap allows it to efficiently host various fluorescent or phosphorescent dopant molecules that emit light of different colors (e.g., blue, green, or red).

Role and Mechanism in an OLED

In a typical OLED, holes are injected from the anode and transported through a Hole Transport Layer (HTL), while electrons are injected from the cathode and transported through an Electron Transport Layer (ETL). These charge carriers meet and form excitons (electron-hole pairs) within the EML.

The function of TBADN as a host is to facilitate this recombination process and then efficiently transfer the resulting energy to the dopant molecules.

-

Charge Trapping: The HOMO and LUMO levels of the dopant are typically situated within the HOMO-LUMO gap of the TBADN host. This allows the dopant molecules to act as "traps" for the charge carriers.

-

Exciton Formation: Holes and electrons localize on the dopant molecules and form excitons.

-

Energy Transfer (Förster/Dexter): In some systems, excitons may form on the TBADN host molecules first. Due to its high energy gap, the TBADN can then efficiently transfer this energy to the lower-energy dopant via Förster (for fluorescent dopants) or Dexter (for phosphorescent dopants) energy transfer mechanisms.

-

Radiative Decay: The excited dopant molecule then relaxes to its ground state by emitting a photon of light, the color of which is determined by the dopant's chemical structure.

The wide energy gap of TBADN ensures that the excitons are confined to the dopant molecules, preventing energy loss and leading to high electroluminescence efficiency.[9]

Caption: Role of TBADN as a host material in a multilayer OLED device.

Conclusion and Future Outlook

This compound is a testament to the power of rational molecular design in materials science. By strategically placing bulky substituents onto an anthracene core, a material with excellent thermal stability, morphological robustness, and ideal electronic properties for OLED host applications has been realized. Its ability to prevent aggregation-induced quenching and facilitate efficient energy transfer has made it a benchmark material in the field.

Future research may focus on modifying the TBADN structure to further enhance charge transport properties, tune energy levels for even more efficient energy transfer to new generations of emitters (such as those based on Thermally Activated Delayed Fluorescence, TADF), and improve processability for large-scale, cost-effective manufacturing techniques like solution processing. The foundational principles demonstrated by the design of TBADN will continue to inform the development of next-generation materials for organic electronics.

References

-

This compound . PubChem, National Center for Biotechnology Information. [Link]

-

Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency . Journal of Materials Chemistry C, Royal Society of Chemistry. [Link]

-

The Role of 9,10-Di(2-naphthyl)anthracene in High-Performance OLEDs . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

HOMO and LUMO . Wikipedia. [Link]

-

Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene . Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

Sources

- 1. Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. PubChemLite - this compound (C38H30) [pubchemlite.lcsb.uni.lu]

- 4. This compound | C38H30 | CID 21896096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 9,10-Di(naphthalen-2-yl)anthracene | 122648-99-1 | Benchchem [benchchem.com]

- 6. ossila.com [ossila.com]

- 7. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 8. Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ossila.com [ossila.com]

An In-Depth Technical Guide to TBADN: A Core Material in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the rapidly advancing field of organic electronics, the performance and stability of Organic Light-Emitting Diodes (OLEDs) are critically dependent on the constituent organic materials. Among these, fluorescent blue emitters and host materials play a pivotal role in achieving high efficiency and long operational lifetimes, particularly in display and lighting applications. This technical guide provides a comprehensive overview of 2-tert-Butyl-9,10-di(naphth-2-yl)anthracene, a key blue-emitting organic semiconductor widely recognized by the acronym TBADN. As a senior application scientist, this document is structured to deliver not just technical data but also a deeper understanding of the material's properties, synthesis, and application, grounded in established scientific principles and experimental evidence.

Core Identification and Physicochemical Properties

TBADN is the common designation for This compound . This molecule is a cornerstone material in the fabrication of blue OLEDs, where it can function as both a blue fluorescent emitter and a host for other dopant materials.[1]

The introduction of a bulky tert-butyl group at the 2-position of the anthracene core imparts a non-planar molecular structure. This sterically hindered conformation is a key design feature that prevents unfavorable intermolecular packing and aggregation at the interface with other layers, such as the hole-transporting layer, within an OLED device.[1] This morphological stability is crucial for maintaining high device performance and longevity.

Molecular and Physical Data

| Property | Value | Source |

| Molecular Formula | C₃₈H₃₀ | |

| Molecular Weight | 486.64 g/mol | |

| CAS Number | 274905-73-6 | |

| Appearance | White powder/crystals | |

| Melting Point | T_g = 126 °C | |

| Purity | >99.0% (sublimed) |

Electronic and Photophysical Characteristics

The electronic properties of TBADN are fundamental to its function in OLEDs. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels determine the charge injection and transport characteristics of the material.

Electronic Properties

| Property | Value | Source |

| HOMO | -5.8 eV | |

| LUMO | -2.9 eV |

The photophysical properties of TBADN are what enable its use as a light-emitting material. It exhibits strong absorption in the ultraviolet region and emits light in the blue region of the visible spectrum.

Photophysical Properties (in THF)

| Property | Value | Source |

| Absorption (λ_max) | 375 nm, 395 nm | |

| Fluorescence (λ_em) | 431 nm |

Synthesis and Purification

The synthesis of TBADN typically involves a multi-step process. While various synthetic routes exist, a common approach is through Suzuki or Negishi cross-coupling reactions. A generalized synthetic pathway is outlined below.

Illustrative Synthetic Workflow

Experimental Protocol: Gradient Sublimation for Purification

For high-performance OLED applications, the purity of TBADN is paramount. Gradient sublimation is a standard technique for purifying organic small molecules for electronic applications.

Objective: To obtain high-purity TBADN suitable for vacuum thermal evaporation.

Apparatus:

-

Three-zone tube furnace

-

Quartz tube with appropriate fittings

-

Vacuum pump capable of reaching < 10⁻⁵ Torr

-

Temperature controllers for each zone

-

Source boat (e.g., quartz or tantalum)

Methodology:

-

Loading: Place the crude TBADN powder into the source boat and position it in the hottest zone (Zone 1) of the quartz tube.

-

Evacuation: Evacuate the quartz tube to a high vacuum (< 10⁻⁵ Torr) to remove atmospheric contaminants and facilitate sublimation.

-

Temperature Gradient: Establish a temperature gradient across the three zones of the furnace. A typical profile might be:

-

Zone 1 (Source): 250-300 °C (adjust based on sublimation rate)

-

Zone 2 (Collection): 200-250 °C

-

Zone 3 (Cold Trap): < 100 °C

-

-

Sublimation: Heat the source zone to the desired temperature. The TBADN will sublime and travel down the temperature gradient.

-

Deposition: As the vaporized TBADN moves into cooler zones, it will desublimate and deposit as purified crystals on the walls of the quartz tube. Impurities with different sublimation temperatures will deposit in different zones or remain in the source boat.

-

Collection: After a sufficient period (typically several hours to days, depending on the quantity), cool the furnace to room temperature while maintaining the vacuum. Carefully vent the system with an inert gas (e.g., nitrogen or argon) and collect the purified TBADN from the desired collection zone.

Applications in Organic Light-Emitting Diodes (OLEDs)

TBADN's primary application is in the emissive layer of OLEDs. Its versatility allows it to be used in two main capacities:

-

As a Blue Fluorescent Emitter: In non-doped devices, TBADN itself serves as the light-emitting material. Such devices have demonstrated efficient blue emission with excellent color purity, as defined by the Commission Internationale de L'Eclairage (CIE) coordinates.[1]

-

As a Host Material: TBADN can also serve as a host matrix for other blue dopant materials, such as DPAVBi.[1] In this configuration, energy is transferred from the excited host (TBADN) to the guest (dopant) molecules, which then emit light. This host-guest system can lead to improved device efficiency and color tuning.

The increased solubility of TBADN compared to its non-tert-butylated analog, ADN, also makes it suitable for solution-based processing methods, which can enable lower-cost manufacturing of OLEDs.[1]

Device Architecture and Performance

A typical OLED architecture incorporating TBADN might consist of the following layers:

Conclusion and Future Outlook

TBADN remains a significant material in the field of organic electronics, particularly for the realization of efficient and stable blue OLEDs. Its well-balanced electronic properties, morphological stability conferred by the tert-butyl group, and versatility as both an emitter and a host make it a valuable tool for researchers and device engineers. Future research may focus on the development of new derivatives of TBADN with even higher quantum efficiencies, improved charge transport properties, and enhanced stability to further advance the performance of OLED technologies. The principles of molecular design embodied in TBADN will undoubtedly continue to inform the development of next-generation organic electronic materials.

References

Sources

An In-depth Technical Guide to the Photoluminescence of 2-tert-butyl-9,10-di(naphth-2-yl)anthracene (TBADN)

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Luminescent Potential of a Key Organic Emitter

In the realm of organic electronics and molecular probes, 2-tert-butyl-9,10-di(naphth-2-yl)anthracene, commonly known as TBADN, has emerged as a molecule of significant interest. Its robust chemical architecture, centered around a substituted anthracene core, endows it with favorable photophysical properties, most notably its strong blue fluorescence. This has led to its widespread application as both a high-performance emitter and a stable host material in Organic Light-Emitting Diodes (OLEDs).[1] Beyond its role in display and lighting technologies, the intrinsic luminescence of TBADN and its derivatives holds promise for applications in chemical sensing and biological imaging, where precise control and understanding of their light-emitting characteristics are paramount.

This technical guide provides a comprehensive exploration of the photoluminescence of TBADN, moving beyond a mere recitation of facts to offer a deeper understanding of the underlying principles and practical methodologies. As a Senior Application Scientist, the aim is to equip researchers, scientists, and drug development professionals with the knowledge to not only utilize TBADN effectively but also to critically evaluate and troubleshoot its photoluminescent behavior in various experimental contexts. We will delve into the theoretical underpinnings of its light emission, explore the environmental factors that modulate its fluorescence, and provide detailed, field-tested protocols for its characterization.

Molecular Architecture and Electronic Properties of TBADN

The photoluminescent behavior of TBADN is intrinsically linked to its molecular structure. Comprising a central anthracene unit substituted at the 9 and 10 positions with naphthyl groups and a tert-butyl group at the 2-position, TBADN possesses a unique combination of electronic and steric features.

Chemical Structure:

-

Core Chromophore: The anthracene core is the primary site of light absorption and emission. Its extended π-conjugated system is responsible for its characteristic blue fluorescence.

-

Naphthyl Substituents: The two naphthyl groups at the 9 and 10 positions extend the π-conjugation of the anthracene core, which can influence the energy of the electronic transitions and, consequently, the color of the emitted light.

-

Tert-Butyl Group: This bulky substituent plays a crucial role in the solid-state photophysics of TBADN. It introduces steric hindrance that disrupts intermolecular packing, thereby mitigating the detrimental effects of aggregation-caused quenching (ACQ), a common phenomenon in planar aromatic molecules.[1]

The electronic properties of TBADN, particularly the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its photoluminescence. The HOMO-LUMO energy gap dictates the energy required to excite the molecule and the energy of the emitted photon.

| Property | Description |

| HOMO | The highest energy molecular orbital containing electrons. Its energy level relates to the molecule's ability to donate an electron (oxidation potential). |

| LUMO | The lowest energy molecular orbital that is devoid of electrons. Its energy level relates to the molecule's ability to accept an electron (electron affinity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. This gap is the primary determinant of the wavelength of light absorbed and emitted by the molecule. |

A smaller HOMO-LUMO gap generally corresponds to absorption and emission at longer wavelengths.[2]

The Journey of Light: Understanding the Photoluminescence of TBADN

Photoluminescence is the process by which a molecule absorbs photons and then re-emits photons. This process can be visualized using a Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.[3][4]

Caption: A simplified Jablonski diagram illustrating the key photophysical processes.

The key steps in the photoluminescence of TBADN are:

-

Absorption: TBADN absorbs a photon of light, causing an electron to be promoted from the HOMO (in the ground electronic state, S₀) to the LUMO (in an excited singlet state, S₁). This is a very fast process, occurring on the femtosecond (10⁻¹⁵ s) timescale.

-

Vibrational Relaxation and Internal Conversion: The excited molecule rapidly loses excess vibrational energy to its surroundings (solvent or lattice), relaxing to the lowest vibrational level of the S₁ state. This is a non-radiative process that occurs on the picosecond (10⁻¹² s) timescale. Internal conversion, a non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ to a lower energy singlet state), can also occur.

-

Fluorescence: From the lowest vibrational level of the S₁ state, the molecule can return to the ground state (S₀) by emitting a photon. This radiative process is known as fluorescence and typically occurs on the nanosecond (10⁻⁹ s) timescale for molecules like TBADN. The emitted photon has lower energy (longer wavelength) than the absorbed photon due to the energy lost during vibrational relaxation.

-

Intersystem Crossing and Phosphorescence: Alternatively, the excited singlet state (S₁) can undergo intersystem crossing to an excited triplet state (T₁). This is a spin-forbidden process and is generally less probable for purely organic molecules like TBADN. From the triplet state, the molecule can return to the ground state by emitting a photon (phosphorescence) or through non-radiative decay. Phosphorescence is a much slower process than fluorescence, with lifetimes ranging from microseconds to seconds. For TBADN, fluorescence is the dominant radiative decay pathway.

Factors Influencing the Photoluminescence of TBADN

The photoluminescent properties of TBADN are not static but are highly sensitive to its local environment. Understanding these influences is critical for controlling and optimizing its performance in various applications.

Solvent Effects

The polarity of the solvent can significantly impact the absorption and emission spectra of TBADN. In general, for nonpolar to moderately polar solvents, the changes in the spectral position are often modest. However, in highly polar solvents, solvatochromic shifts (changes in color with solvent polarity) can be observed. This is due to the differential stabilization of the ground and excited states of the molecule by the solvent molecules. More polar solvents tend to stabilize the excited state more than the ground state, leading to a red-shift (shift to longer wavelengths) in the emission spectrum.

Concentration Effects: The Double-Edged Sword of Aggregation

The concentration of TBADN in solution or its packing in the solid state has a profound effect on its photoluminescence. At very low concentrations, TBADN molecules are isolated, and their fluorescence is maximized. However, as the concentration increases, intermolecular interactions become more prevalent, leading to the formation of aggregates.

Aggregation-Caused Quenching (ACQ): For many planar aromatic molecules, aggregation leads to a significant decrease in fluorescence intensity, a phenomenon known as aggregation-caused quenching (ACQ).[3][7][8] This is often due to the formation of non-emissive or weakly emissive excimers (excited-state dimers) or other aggregate species that provide non-radiative decay pathways. The bulky tert-butyl group in TBADN is specifically designed to mitigate ACQ by sterically hindering close packing of the anthracene cores.

Aggregation-Induced Emission (AIE): In contrast to ACQ, some molecules exhibit aggregation-induced emission (AIE), where they are non-emissive in dilute solutions but become highly fluorescent upon aggregation.[8][9] This is typically attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels. While TBADN is not a classic AIE-gen, understanding this phenomenon is crucial when designing new anthracene-based emitters.

Temperature Effects

Temperature can influence the photoluminescence of TBADN in several ways. Generally, an increase in temperature leads to a decrease in fluorescence intensity. This is because higher temperatures increase the rate of non-radiative decay processes, such as internal conversion and intersystem crossing, which compete with fluorescence. Increased molecular motion at higher temperatures can also lead to more efficient quenching by other molecules in the environment.[10][11][12][13]

Experimental Characterization of TBADN's Photoluminescence

Accurate and reproducible characterization of the photoluminescent properties of TBADN is essential for both fundamental research and application development. The following sections provide detailed protocols for key experimental techniques.

Synthesis of this compound (TBADN)

The synthesis of TBADN typically involves a Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds.

Reaction Scheme:

2-tert-butyl-9,10-dibromoanthracene + 2-(naphthalene-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane --(Pd catalyst, base)--> this compound

Detailed Protocol:

-

Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-tert-butyl-9,10-dibromoanthracene (1 equivalent), 2-(naphthalene-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), and a base such as potassium carbonate (K₂CO₃, 4 equivalents).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., in a 4:1 ratio).

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a mixture of hexane and dichloromethane as the eluent.

-

Characterization: The purified TBADN should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Measurement of Photoluminescence Quantum Yield (PLQY)

The photoluminescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.

Experimental Workflow for Relative PLQY Measurement:

Caption: Workflow for the determination of relative photoluminescence quantum yield.

Detailed Methodology:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield in the same solvent as the sample. For blue-emitting compounds like TBADN, quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.546) or 9,10-diphenylanthracene in cyclohexane (Φ = 0.90) are common choices.

-

Solution Preparation: Prepare a series of dilute solutions of both the TBADN sample and the standard in the same high-purity solvent. The concentrations should be adjusted to have an absorbance in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner-filter effects.

-

Absorption Measurement: Record the UV-Vis absorption spectra of all solutions using a spectrophotometer.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard. Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.

-

Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

-

Φ_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Note on Absolute PLQY Measurement: An alternative and often more accurate method is the absolute PLQY measurement, which uses an integrating sphere to collect all emitted photons. This method does not require a reference standard.[14][15]

Measurement of Fluorescence Lifetime

The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore and can be influenced by its environment.

Experimental Technique: Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

Experimental Workflow for TCSPC Measurement:

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

Detailed Methodology:

-

Sample Preparation: Prepare a dilute solution of TBADN. The concentration should be low enough to avoid concentration quenching.

-

Instrumentation: The TCSPC setup consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or a mode-locked laser), a sensitive single-photon detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Data Acquisition: The sample is excited by the pulsed laser, and the arrival times of the emitted photons are recorded relative to the laser pulse. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times, which represents the fluorescence decay curve.

-

Instrument Response Function (IRF): The measured decay is a convolution of the true fluorescence decay and the instrument's response to the excitation pulse. The IRF is measured by replacing the sample with a scattering solution (e.g., a dilute solution of non-dairy creamer or silica nanoparticles).

-

Data Analysis: The fluorescence lifetime is determined by fitting the experimental decay curve to a single or multi-exponential decay model after deconvolution of the IRF.

Concluding Remarks and Future Outlook

This compound stands as a testament to the power of rational molecular design in achieving desirable photophysical properties. Its strong blue emission, coupled with its robust architecture that mitigates aggregation-caused quenching, has solidified its importance in the field of organic electronics. This guide has provided a comprehensive overview of the fundamental principles governing its photoluminescence, the external factors that influence it, and the experimental methodologies for its characterization.

Looking ahead, the continued exploration of TBADN and its analogues will undoubtedly unlock new applications. The development of derivatives with tuned emission wavelengths, improved quantum yields, and enhanced environmental sensitivity will pave the way for their use in advanced sensing platforms, high-resolution bioimaging, and next-generation optoelectronic devices. A thorough understanding of the structure-property relationships, as outlined in this guide, will be the cornerstone of these future innovations. By combining rigorous experimental characterization with a deep appreciation for the underlying photophysics, the scientific and industrial communities can continue to harness the brilliant potential of this versatile fluorophore.

References

- Jablonski, A. (1933). Efficiency of Anti-Stokes Fluorescence in Dyes.

-

BMG LABTECH. (n.d.). Time-Resolved Fluorescence Measurements. Retrieved from [Link]

- Catalán, J. (2009). Solvent effects on the photophysical properties of 9,10-dicyanoanthracene. Physical Chemistry Chemical Physics, 11(43), 10178-10186.

- Lee, J., Chen, C. H., Lee, P. H., & Lin, H. C. (2014).

-

Wikipedia. (n.d.). Jablonski diagram. Retrieved from [Link]

-

Horiba. (n.d.). Experimental setup for performing time-resolved fluorescence. Retrieved from [Link]

- ACS Publications. (n.d.). Simultaneous Time- and Wavelength-Resolved Fluorescence Microscopy of Single Molecules. The Journal of Physical Chemistry B.

-

University of Washington. (2017). Time Resolved Fluorescence Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Jablonski diagram. Retrieved from [Link]

- Hong, Y., Lam, J. W., & Tang, B. Z. (2011). Aggregation-induced emission. Chemical Society Reviews, 40(10), 5361-5388.

-

HOMO and LUMO. (n.d.). In Wikipedia. Retrieved from [Link]

- de Mello, J. C., Wittmann, H. F., & Friend, R. H. (1997). An improved experimental determination of external photoluminescence quantum efficiency.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Pope, M., & Swenberg, C. E. (1999). Electronic processes in organic crystals and polymers. Oxford University Press.

- Zhang, J., Zhao, J., & Fu, H. (2015). Concentration quenching resistant multi-resonance thermally activated delayed fluorescence emitters. Journal of Materials Chemistry C, 3(45), 11955-11961.

- Mei, J., Leung, N. L., Kwok, R. T., Lam, J. W., & Tang, B. Z. (2015). Aggregation-induced emission: together we shine, divided we fall. Chemical reviews, 115(21), 11718-11940.

- Royal Society of Chemistry. (n.d.). Control of photoluminescence quantum yield and long-lived triplet emission lifetime in organic alloys.

-

Ishimatsu, R., Matsunami, S., Shizu, K., Adachi, C., Nakano, K., & Imato, T. (2013). Fluorescence Quenching. YouTube. Retrieved from [Link]

- Mandal, P. K. (2016). Molecular origin of photoluminescence of carbon dots: Aggregation induced orange-red emission. Nanoscale, 8(3), 1345-1353.

- Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.

- Gotor, R., Oujja, M., & Castillejo, M. (2010). Fluorescence-based thermal stability screening is concentration-dependent and varies with protein size. Journal of Photochemistry and Photobiology A: Chemistry, 215(2-3), 209-215.

- He, G., Chen, F., & Li, Y. (2019). Versatile Aggregation-Enhanced Delayed Fluorescence Luminogens Functioning as Emitters and Hosts for High-Performance Organic Light-Emitting Diodes. CCS Chemistry.

- Science of Synthesis. (n.d.). Product Class 19: Naphthalenes, Anthracenes, 9H-Fluorenes, and Other Acenes. Thieme.

- Royal Society of Chemistry. (n.d.). Anthracene–naphthylacetonitrile fluorescent isomers and Cl/H substituent dependent molecular packing, solid-state fluorescence and mechanofluorochromism. CrystEngComm.

- Wiley Online Library. (n.d.). From X- To J-Aggregation: Subtly Managing Intermolecular Interactions for Superior Phototheranostics with Precise 1064 nm Excitation.

- Royal Society of Chemistry. (n.d.). Aggregation-induced enhanced fluorescence by hydrogen bonding in π-conjugated tricarbocycles with a CF2CF2-containing cyclohexa-1,3-diene skeleton.

- PubMed Central. (2023). Concentration quenching inhibition and fluorescence enhancement in Eu3+-doped molybdate red phosphors with two-phase mixing.

-

Wikipedia. (n.d.). HOMO and LUMO. Retrieved from [Link]

- Elsevier. (2007). Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Defense Technical Information Center. (1997).

- PubMed Central. (2025). Thermally activated fluorescence in 9,10-DPA single crystals enabling high-performance fast neutron detection.

- ChemRxiv. (2023). Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups.

- ResearchGate. (n.d.). The calculated HOMO-LUMO energy (a.u.) and HOMO-LUMO band gap Eg values...

- Beilstein Journal of Organic Chemistry. (2024). Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides.

-

YouTube. (2019). Fluorescence Quenching. Retrieved from [Link]

- BenchChem. (n.d.). comparing 9,10-Di(naphthalen-2-yl)

- MDPI. (n.d.). Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals.

Sources

- 1. This compound | C38H30 | CID 21896096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Concentration Quenching of Fluorescence Decay Kinetics of Molecular Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 11. youtube.com [youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. biorxiv.org [biorxiv.org]

- 15. pubs.rsc.org [pubs.rsc.org]

The Solubility of TBADN in Common Organic Solvents: An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-(tert-butyl)-9,10-bis(2-naphthyl)anthracene (TBADN), a critical blue-emitting material in the advancement of Organic Light-Emitting Diode (OLED) technology. Aimed at researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical and practical aspects of TBADN's solubility. While quantitative solubility data for TBADN is not extensively published, this guide synthesizes information from analogous compounds, theoretical principles, and contextual applications to provide a robust qualitative and estimated quantitative solubility profile. Furthermore, it outlines a standardized experimental protocol for precise solubility determination, ensuring scientific integrity and reproducibility.

Introduction: The Significance of TBADN and Its Solubility

2-(tert-butyl)-9,10-bis(2-naphthyl)anthracene, or TBADN, is a prominent organic semiconductor widely utilized as a blue fluorescent emitter and host material in OLEDs.[1] Its molecular architecture, featuring a bulky tert-butyl group on the anthracene core, imparts significant steric hindrance. This structural feature disrupts intermolecular packing, which in turn enhances its solubility in organic solvents compared to its parent compound, 9,10-bis(2-naphthyl)anthracene (ADN).[1]

The enhanced solubility of TBADN is a key enabler for its use in solution-based fabrication processes for OLEDs, such as spin-coating and inkjet printing. These methods offer significant advantages over traditional vacuum thermal evaporation, including lower manufacturing costs, scalability to large-area substrates, and simpler processing.[2] Consequently, a thorough understanding of TBADN's solubility in various common organic solvents is paramount for optimizing device fabrication, controlling film morphology, and ultimately, improving the efficiency and lifespan of OLEDs.

This guide provides a detailed exploration of TBADN's solubility, grounded in fundamental chemical principles and supported by data from analogous aromatic hydrocarbons.

Theoretical Framework: Principles Governing Solubility

The solubility of a solid organic compound like TBADN in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules.

2.1. Molecular Structure and Polarity of TBADN

TBADN (C₃₈H₃₀, Molar Mass: 486.64 g/mol ) is a large, non-polar, polycyclic aromatic hydrocarbon. Its structure is dominated by the anthracene core and two naphthyl groups, which are inherently hydrophobic. The tert-butyl group, while aliphatic, also contributes to the non-polar character of the molecule. The absence of significant polar functional groups, such as hydroxyl (-OH) or amine (-NH₂), means that its primary intermolecular interactions are van der Waals forces, specifically London dispersion forces.

2.2. Solvent Properties and Intermolecular Forces

The ability of a solvent to dissolve TBADN depends on its ability to overcome the solute-solute interactions within the TBADN crystal lattice and form stable solute-solvent interactions.

-

Non-polar Solvents (e.g., Toluene, Xylene, Benzene): These solvents are characterized by low polarity and rely on London dispersion forces for intermolecular interactions. Their similar non-polar nature to TBADN allows for effective solvation, leading to higher solubility.

-

Chlorinated Solvents (e.g., Chloroform, Dichloromethane): These solvents, while having a dipole moment, are still largely non-polar in character and are excellent at dissolving large organic molecules.

-

Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Acetone): These solvents possess a dipole moment but lack acidic protons. THF, being a cyclic ether, is known to be a good solvent for a wide range of organic compounds and is explicitly mentioned as a solvent for spectroscopic analysis of TBADN, indicating good solubility.[1] Acetone, a ketone, is more polar and is expected to be a less effective solvent for the highly non-polar TBADN.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are characterized by the presence of a hydrogen atom bonded to an electronegative atom (oxygen in alcohols) and are capable of hydrogen bonding. The significant mismatch in polarity and intermolecular forces between these solvents and the non-polar TBADN results in poor solubility.

Solubility Profile of TBADN

Table 1: Qualitative and Estimated Quantitative Solubility of TBADN in Common Organic Solvents at 25 °C

| Solvent | Chemical Formula | Type | Polarity Index | Estimated Solubility (g/L) | Qualitative Solubility | Supporting Evidence / Rationale |

| Toluene | C₇H₈ | Aromatic | 2.4 | > 20 | Very Soluble | Excellent solvent for anthracene and other PAHs.[1][3] Commonly used for solution processing of OLED materials.[4] |

| Chloroform | CHCl₃ | Chlorinated | 4.1 | > 20 | Very Soluble | Excellent solvent for anthracene and 9,10-diphenylanthracene.[5][6] Frequently used for dissolving organic materials for OLEDs.[7] |

| Tetrahydrofuran (THF) | C₄H₈O | Ether | 4.0 | 10 - 20 | Soluble | Used as a solvent for spectroscopic measurements of TBADN, indicating good solubility.[1] Good solvent for anthracene.[8] |

| Xylene | C₈H₁₀ | Aromatic | 2.5 | > 15 | Soluble | Similar to toluene, expected to be a good solvent for large non-polar molecules. |

| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | 3.1 | > 15 | Soluble | A common solvent for organic synthesis and purification of aromatic compounds. |

| Acetone | C₃H₆O | Ketone | 5.1 | 1 - 5 | Sparingly Soluble | Higher polarity compared to aromatic and chlorinated solvents. Anthracene shows slight solubility.[9] |

| Ethyl Acetate | C₄H₈O₂ | Ester | 4.4 | 1 - 5 | Sparingly Soluble | Moderately polar solvent. |

| Hexane | C₆H₁₄ | Aliphatic | 0.1 | < 1 | Slightly Soluble | Non-polar, but less effective at solvating large aromatic systems compared to aromatic solvents. Anthracene has low solubility.[1] |

| Methanol | CH₃OH | Alcohol | 5.1 | < 0.1 | Insoluble | Highly polar protic solvent, poor match for non-polar TBADN. Anthracene is very slightly soluble.[6] |

| Ethanol | C₂H₅OH | Alcohol | 4.3 | < 0.1 | Insoluble | Highly polar protic solvent, poor match for non-polar TBADN. Anthracene is very slightly soluble.[1] |

| Water | H₂O | Aqueous | 10.2 | << 0.01 | Insoluble | Extremely polar, will not dissolve the hydrophobic TBADN. |

Disclaimer: The quantitative solubility values are estimations based on data for analogous compounds and theoretical principles. Actual values should be determined experimentally.

Experimental Determination of Solubility

For applications requiring precise knowledge of TBADN's solubility, experimental determination is essential. The following is a standardized protocol for the quantitative determination of solubility using the isothermal shake-flask method.

4.1. Objective

To determine the saturation solubility of TBADN in a specific organic solvent at a controlled temperature.

4.2. Materials

-

TBADN (≥99.0% purity)

-

Solvent of interest (HPLC grade or higher)

-

Thermostatically controlled shaker or orbital incubator

-

Calibrated thermometer or thermocouple

-

Analytical balance (±0.0001 g)

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks

-

Syringe filters (0.2 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

4.3. Experimental Workflow

Caption: Workflow for experimental solubility determination.

4.4. Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of TBADN to a glass vial containing a known volume (e.g., 10 mL) of the chosen solvent. An excess of solid should be visible to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24 to 48 hours).

-

-

Sampling:

-

After equilibration, cease agitation and allow the excess solid to settle for at least 1 hour at the constant temperature.

-

Carefully withdraw a known volume of the clear supernatant using a glass syringe.

-

Immediately filter the aliquot through a 0.2 µm solvent-compatible syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Dilute the filtered aliquot to a known volume with the same solvent.

-

Determine the concentration of TBADN in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer. A calibration curve should be prepared using standard solutions of TBADN of known concentrations.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

-

4.5. Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the following checks should be implemented:

-

Equilibrium Confirmation: Take samples at different time points (e.g., 24h, 36h, 48h) to ensure that the measured concentration does not change, confirming that equilibrium has been reached.

-

Multiple Replicates: Perform the experiment in triplicate to assess the reproducibility of the results.

-

Purity of Materials: The purity of both the TBADN and the solvent should be verified before the experiment, as impurities can significantly affect solubility.

Conclusion

While specific quantitative solubility data for TBADN remains sparse in the literature, a strong understanding of its solubility behavior can be derived from its molecular structure and by comparison with analogous aromatic hydrocarbons. TBADN is expected to be highly soluble in non-polar aromatic and chlorinated solvents such as toluene and chloroform, moderately soluble in polar aprotic solvents like THF, and poorly soluble in polar protic solvents like alcohols and water. This solubility profile makes it well-suited for solution-based processing of OLEDs. For applications demanding high precision, the standardized experimental protocol provided in this guide offers a reliable method for determining the exact solubility of TBADN in any solvent of interest.

References

-

Solubility of Things. (n.d.). 9,10-Diphenylanthracene. Retrieved from [Link]

- Tucker, S. A., et al. (1988). Solubility of Anthracene in Binary Toluene + Alkane Solvent Mixtures. Physics and Chemistry of Liquids, 18(4).

-

FactMonster. (n.d.). anthracene. Retrieved from [Link]

-

Sciencemadness Wiki. (2023). Anthracene. Retrieved from [Link]

- Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Revised and Updated. Part 3. Neat Organic Solvents.

-

Jones, P. G., & Latifi, R. (n.d.). Crystal growing. Retrieved from [Link]

-

ResearchGate. (2014). Which is the best solvent for crystal growing and what are the tips for growing the crystals in solvent?. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Anthracene with Tetrahydrofuran. Retrieved from [Link]

-

Display Daily. (2024). Illuminating the Future: Breakthrough in Solution-Processed Deep-Blue OLEDs Boasts Stability and Efficiency. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Structural Studies of Two New Anthracene Derivatives. Retrieved from [Link]

-

ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

-

University of Oklahoma, Department of Chemistry and Biochemistry. (n.d.). Crystal Growth, Selection and Mounting. Retrieved from [Link]

- Santos, E. R., et al. (2021). Comparison of different organic solvents used in the luminescent material for OLED devices. Revista Brasileira de Aplicações de Vácuo, 40.

- AIP Publishing. (2020). The effect of solvents on the performance of organic light-emitting diodes. AIP Conference Proceedings, 2202(1).

-

Wikipedia. (n.d.). Anthracene. Retrieved from [Link]

-

PubChem. (n.d.). Anthracene. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

- Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.

- Taylor & Francis Online. (2008). Solubility of Anthracene in Organic Nonelectrolyte Solvents. Comparison of Observed Versus Predicted Values Based Upon Mobile Order Theory.

- Ingenta Connect. (2012). Solubility of anthracene in binary toluene + alcohol solvent mixtures at 298.15 K. Physics and Chemistry of Liquids, 50(6).

- IUPAC. (n.d.).

- SciSpace. (n.d.).

- ResearchGate. (n.d.). The Details of Anthracene Solubility in Binary Solvent Mixtures.

- RSC Publishing. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Photochemical & Photobiological Sciences, 14(10).

-

Wikipedia. (n.d.). 9,10-Diphenylanthracene. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

-

Bates College. (n.d.). Safe and Convenient Procedure for Solvent Purification. Retrieved from [Link]

-

CaltechAUTHORS. (n.d.). Safe and Convenient Procedure for Solvent Purification. Retrieved from [Link]

- Chemistry For Everyone. (2025).

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]

-

How to Grow Crystals. (n.d.). Retrieved from [Link]

- ResearchGate. (n.d.). Solubility of N- tert -Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents.

- Google Patents. (n.d.). US6191087B1 - Environmentally friendly solvent.

- Google Patents. (n.d.). US6096699A - Environmentally friendly solvent.

- Google Patents. (n.d.). WO2022063731A1 - Solvent-borne polyurethane adhesives with high molecular weight, high oh content and low solution viscosity.

- Google Patents. (n.d.). US20210309602A1 - Solvent compounds for use as replacements for slow evaporating solvents.

-

Alfa Chemical. (n.d.). 2-tert-butyl-9,10-bis (2-naphthyl) anthracene de la Chine (échantillon gratuit). Retrieved from [Link]

-

ResearchGate. (n.d.). EL spectra at various DBP concentrations in TBADN Ref. 12 and Alq 3 at.... Retrieved from [Link]

-

UQ eSpace. (n.d.). Effect of Host Generation on the Luminescent and Charge Transporting Properties of Solution Processed OLEDs. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Solution-processed OLED device architectures based on 3 and 4. Retrieved from [Link]

-

OE Journals & Proceedings. (n.d.). Solution-processed organic light-emitting devices. Retrieved from [Link]

-

MDPI. (2024). Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. Retrieved from [Link]

-

Refubium - Freie Universität Berlin. (n.d.). The Dual Photochemistry of Anthracene-9,10-endoperoxide: Exploring the Competing Ultrafast Photoinduced Reactions of a Model Aro. Retrieved from [Link]

- ResearchGate. (n.d.). Solvent-drop assisted mechanochemical synthesis of the black and green polymorphs of the tetrathiafulvalene–chloranil charge transfer salt.

- T.R. Hoye. (2022). Properties of Common Organic Solvents.

Sources

- 1. ossila.com [ossila.com]

- 2. displaydaily.com [displaydaily.com]

- 3. researchgate.net [researchgate.net]

- 4. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. Purification [chem.rochester.edu]

- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]

A Technical Guide to the UV-Vis Absorption Spectroscopy of TBADN

Abstract

This technical guide provides a comprehensive overview of the principles and practices for measuring the ultraviolet-visible (UV-Vis) absorption spectrum of 2-(tert-butyl)-9,10-di(naphthalen-2-yl)anthracene (TBADN). TBADN is a crucial organic semiconductor material widely utilized as a highly efficient blue fluorescent emitter and host material in Organic Light-Emitting Diodes (OLEDs). Understanding its photophysical properties, beginning with its UV-Vis absorption profile, is fundamental for material characterization, quality control, and the rational design of advanced optoelectronic devices. This document outlines the theoretical underpinnings of UV-Vis spectroscopy, provides a detailed, field-proven experimental protocol for acquiring the absorption spectrum of TBADN, discusses the interpretation of the spectral data, and explores the factors that can influence these measurements.

Introduction: The Significance of TBADN and its UV-Vis Spectrum

2-(tert-butyl)-9,10-di(naphthalen-2-yl)anthracene, commonly known as TBADN, is a polycyclic aromatic hydrocarbon belonging to the family of anthracene derivatives.[1] Its molecular structure, featuring a bulky tert-butyl group on the anthracene core and two naphthyl substituents, is specifically designed to enhance morphological stability and prevent undesirable intermolecular interactions, such as crystallization, in thin-film applications.[1] These characteristics are paramount in the fabrication of efficient and long-lasting OLEDs, where TBADN serves as a key component in the emissive layer.[1]

The UV-Vis absorption spectrum of a molecule provides a unique "fingerprint" based on its electronic structure. The technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which induces electronic transitions between molecular orbitals.[2] For a conjugated aromatic molecule like TBADN, these transitions are typically π → π* in nature, corresponding to the excitation of an electron from a lower-energy bonding (π) orbital to a higher-energy anti-bonding (π*) orbital.[3]

The key parameters derived from a UV-Vis spectrum are:

-